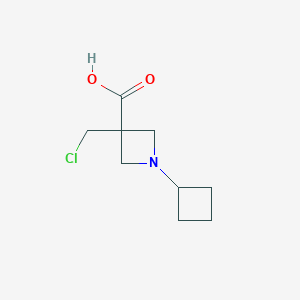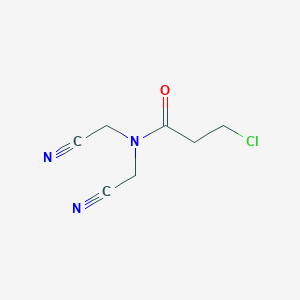
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a chiral alcohol that has a unique structure, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol is not well understood. However, it is believed that the compound acts as a chiral auxiliary in various chemical reactions. The compound's chiral nature allows it to influence the stereochemistry of other compounds, making it a valuable tool in asymmetric synthesis.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol is its chiral nature, which makes it a valuable tool for researchers in various fields. Additionally, the compound is relatively easy to synthesize, and high yields can be obtained with high enantioselectivity. However, one of the limitations of the compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol has many potential future directions. One of the most significant areas of research is in the development of new drugs. The compound's chiral nature makes it a valuable tool for synthesizing new drugs with improved efficacy and fewer side effects. Additionally, the compound can be used in the study of enzyme-catalyzed reactions, which can provide valuable insights into how enzymes work and how they can be used in various applications. Overall, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol has many potential future directions, and its unique structure makes it a valuable tool for researchers in various fields.
Synthesemethoden
The synthesis method for (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol involves the reaction of 4-fluoro-2-nitrobenzaldehyde with (S)-1-phenylethanol in the presence of a chiral catalyst. This reaction results in the formation of the chiral alcohol (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol. The synthesis method has been optimized to produce high yields of the compound with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol has been used in various scientific research applications. One of the most significant applications is in the field of asymmetric synthesis. The chiral nature of the compound makes it a valuable tool for synthesizing other chiral compounds. Additionally, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol has been used in the development of new drugs and in the study of enzyme-catalyzed reactions.
Eigenschaften
IUPAC Name |
(2S)-2-(4-fluoro-2-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(5-12)8-3-2-7(10)4-9(8)11(13)14/h2-4,6,12H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDUJWIWWQOIPH-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)
![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)



![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)



![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)